molecular formula C38H60N2O10S2 B175709 Caramiphen edisylate CAS No. 125-86-0

Caramiphen edisylate

Numéro de catalogue B175709
Numéro CAS: 125-86-0
Poids moléculaire: 769 g/mol
Clé InChI: BANIDACEBXZGNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caramiphen edisylate is an anticholinergic drug used in the treatment of Parkinson’s disease . In combination with phenylpropanolamine, it is used as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as cold, allergies, hay fever, and sinusitis .


Molecular Structure Analysis

Caramiphen edisylate has a molecular formula of C38H60N2O10S2 and a molar mass of 769.02 g/mol . It belongs to the class of organic compounds known as benzene and substituted derivatives, which are aromatic compounds containing one monocyclic ring system consisting of benzene .


Physical And Chemical Properties Analysis

Caramiphen edisylate has a water solubility of 0.0437 mg/mL, a logP of 4.31, and a pKa (Strongest Basic) of 8.96 . It has a physiological charge of 1, hydrogen acceptor count of 2, and hydrogen donor count of 0 . It also has a refractivity of 86.13 m3·mol-1, polarizability of 34.2 Å3, and a number of rings 4 .

Applications De Recherche Scientifique

Anticonvulsant and Neuroprotective Applications

  • Efficacy Against Nerve Agent-Induced Seizures and Cognitive Deficits : Caramiphen edisylate has been identified as an effective adjunct therapy in attenuating seizures and cognitive deficits induced by soman, a nerve agent. This study demonstrated that caramiphen's anticholinergic and antiglutamatergic properties could reduce neuropathological damage and improve cognitive functions post-exposure (Schultz et al., 2014).
  • Central Antitussive Action : Research has shown that caramiphen edisylate possesses antitussive properties with a central site of action. This was evidenced by its effectiveness in inhibiting cough when administered directly to the cough center in animal models (Domino et al., 1985).
  • Local Anesthetic Effect in Spinal Anesthesia : Caramiphen has been observed to block voltage-gated sodium channels in neuronal cells, contributing to its effectiveness as a local anesthetic in spinal anesthesia. Its sensory-selective action over motor blockade was more potent and prolonged compared to lidocaine (Leung et al., 2015).

Antidotal Properties Against Organophosphate Poisoning

  • Optimal Antidote Against Organophosphate Poisoning : Caramiphen edisylate has been highlighted as a superior antidote against organophosphate poisoning, including in both prophylactic and post-exposure therapies. Its antimuscarinic, antiglutamatergic, and GABAergic properties contribute to its neuroprotective effect against such poisoning (Raveh et al., 2014).

Analgesic Applications

  • Infiltrative Cutaneous Analgesia : Studies have shown that caramiphen, when used in subcutaneous injections, can act as a cutaneous analgesic. Its efficacy was compared to bupivacaine, displaying a dose-related fashion in producing cutaneous analgesia, with lesser central nervous system and cardiovascular toxicity (Hung et al., 2011).

Other Applications

  • Protection Against Soman-Induced Brain Damage : In addition to mitigating cognitive impairments, caramiphen also protects against brain damage induced by soman exposure. This includes its ability to prevent cell death and regulate neurotransmitter receptor densities, thereby preserving cognitive function (Raveh et al., 2003).

Mécanisme D'action

Caramiphen edisylate acts as a M1 receptor antagonist . It’s an antimuscarinic drug with antiglutamatergic and GABAergic facilitating properties . An early accumulation of acetylcholine in the synaptic clefts was suggested as the trigger of a sequence of neurochemical events such as an excessive outpour of glutamate and activation of its receptors .

Propriétés

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANIDACEBXZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047835
Record name Caramiphen edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caramiphen edisylate

CAS RN

125-86-0
Record name Caramiphen edisylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen hydrogen edisilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN EDISYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caramiphen edisylate
Reactant of Route 2
Reactant of Route 2
Caramiphen edisylate
Reactant of Route 3
Reactant of Route 3
Caramiphen edisylate
Reactant of Route 4
Reactant of Route 4
Caramiphen edisylate
Reactant of Route 5
Reactant of Route 5
Caramiphen edisylate
Reactant of Route 6
Reactant of Route 6
Caramiphen edisylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.